(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hcl

Catalog No.
S15700401
CAS No.
M.F
C5H12ClNO3
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hcl

Product Name

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hcl

IUPAC Name

2-amino-3-hydroxy-3-methylbutanoic acid;hydrochloride

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C5H11NO3.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H

InChI Key

JWMNLDPWYMQUBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)N)O.Cl

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride, also known as (S)-(+)-2-amino-3-hydroxy-3-methylbutanoic acid, is a chiral amino acid characterized by its molecular formula C5H12ClNO3C_5H_{12}ClNO_3 and a molecular weight of approximately 133.15 g/mol. It is a derivative of valine, featuring a hydroxyl group at the beta position, which distinguishes it from other amino acids. This compound exists as a white crystalline powder and is highly soluble in water, making it suitable for various biochemical applications .

The chemical behavior of (S)-2-amino-3-hydroxy-3-methylbutanoic acid hydrochloride can be analyzed through several types of reactions:

  • Acid-Base Reactions: As an amino acid, it can act as both an acid and a base. The carboxylic acid group can donate a proton, while the amino group can accept a proton.
  • Esterification: The hydroxyl group can participate in esterification reactions with alcohols to form esters.
  • Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions, releasing water.

These reactions are fundamental in synthesizing peptides and proteins in biological systems.

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride exhibits several biological activities:

  • Neuroprotective Effects: Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Metabolic Role: It is involved in metabolic pathways that regulate nitrogen balance and energy metabolism.
  • Antioxidant Properties: The hydroxyl group contributes to its ability to scavenge free radicals, thus providing antioxidant benefits.

These activities make it a subject of interest in pharmacological research and therapeutic applications .

The synthesis of (S)-2-amino-3-hydroxy-3-methylbutanoic acid hydrochloride can be achieved through several methods:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to synthesize the desired compound with high enantiomeric purity.
  • Asymmetric Synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over another during

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride has various applications:

  • Pharmaceuticals: It is investigated for its potential use in drug formulations aimed at treating neurological disorders.
  • Nutritional Supplements: Due to its role in metabolism, it is included in dietary supplements targeting muscle recovery and performance enhancement.
  • Research: This compound is used in biochemical studies to understand amino acid metabolism and protein synthesis mechanisms.

Its versatility underscores its importance in both clinical and research settings .

Interaction studies involving (S)-2-amino-3-hydroxy-3-methylbutanoic acid hydrochloride focus on its effects on various biological systems:

  • Protein Interactions: Studies have shown that it may influence the conformation and function of certain proteins, impacting metabolic pathways.
  • Receptor Binding: Research indicates potential interactions with neurotransmitter receptors, suggesting implications for cognitive functions.
  • Synergistic Effects with Other Compounds: Investigations into its combined effects with other amino acids or pharmaceuticals reveal enhanced therapeutic outcomes.

These studies are critical for elucidating its pharmacological profile and therapeutic potential .

Several compounds share structural similarities with (S)-2-amino-3-hydroxy-3-methylbutanoic acid hydrochloride. Here are some notable comparisons:

Compound NameCAS NumberKey Features
L-Valine72-18-4Non-hydroxylated counterpart; essential amino acid
(R)-2-Amino-3-methylbutanoic acid640-68-6Enantiomer; differs in stereochemistry
4-Amino-3-hydroxybutanoic acid924-49-2Hydroxylated but with different substitution
D-Isovaline3059-97-0D-form; used in specific biochemical contexts
(S)-2-Aminobutanoic acid hydrochloride5959-29-5Similar structure but lacks hydroxyl group

These compounds highlight the uniqueness of (S)-2-amino-3-hydroxy-3-methylbutanoic acid hydrochloride due to its specific hydroxyl group positioning and biological activity profile, setting it apart from other amino acids and derivatives .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

169.0505709 g/mol

Monoisotopic Mass

169.0505709 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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